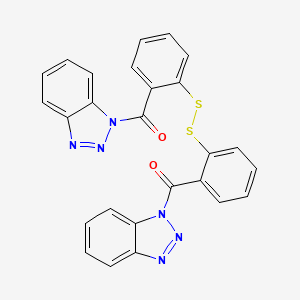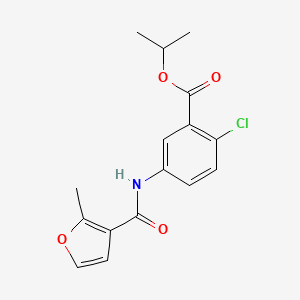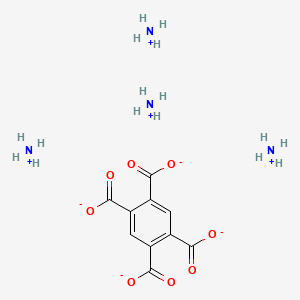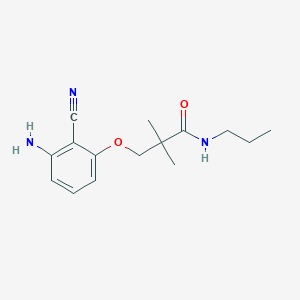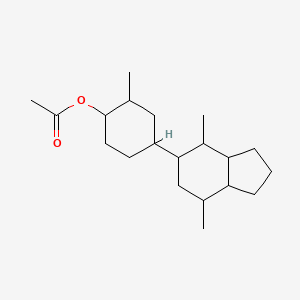
Tritetracosyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritetracosyl phosphate is an organic compound belonging to the class of phosphates It is characterized by the presence of a phosphate group bonded to four tetracosyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tritetracosyl phosphate typically involves the reaction of tetracosanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of tetracosanol and phosphorus oxychloride, followed by the removal of by-products and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tritetracosyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Under specific conditions, this compound can be reduced to form lower oxidation state phosphates.
Substitution: The tetracosyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Lower oxidation state phosphates.
Substitution: Phosphates with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tritetracosyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It is used in experiments to understand the interactions between phosphates and biological molecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant
Wirkmechanismus
The mechanism of action of tritetracosyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with metal ions and other positively charged species, influencing various biochemical pathways. The tetracosyl groups provide hydrophobic interactions, which can affect the solubility and distribution of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphate: An organophosphate compound used as a flame retardant and plasticizer.
Tricresyl phosphate: Another organophosphate used in lubricants and as a flame retardant.
Uniqueness
Tritetracosyl phosphate is unique due to its long tetracosyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and stability, making it suitable for specific applications where other phosphates may not be effective.
Eigenschaften
CAS-Nummer |
64131-08-4 |
|---|---|
Molekularformel |
C72H147O4P |
Molekulargewicht |
1107.9 g/mol |
IUPAC-Name |
tritetracosyl phosphate |
InChI |
InChI=1S/C72H147O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-74-77(73,75-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)76-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-72H2,1-3H3 |
InChI-Schlüssel |
IZUKFCFQFALNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



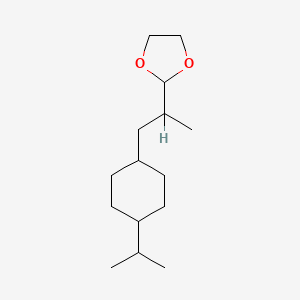
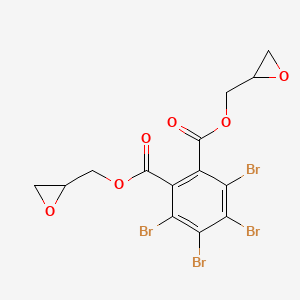
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
